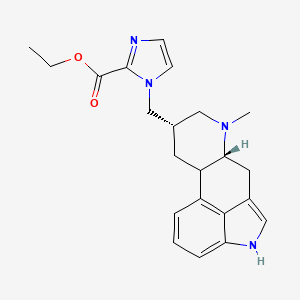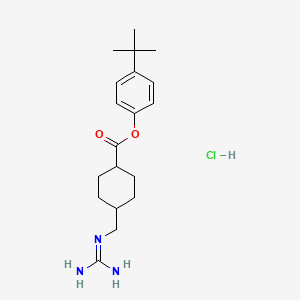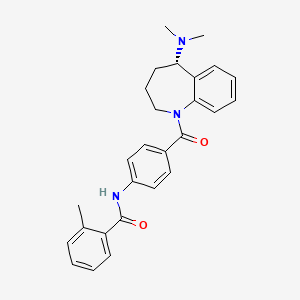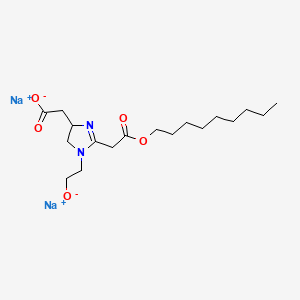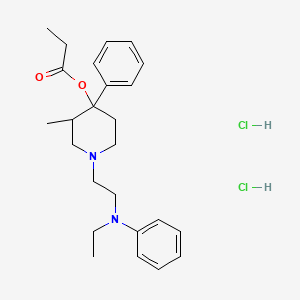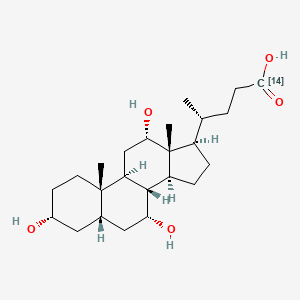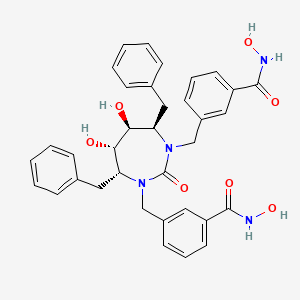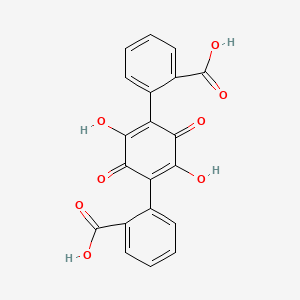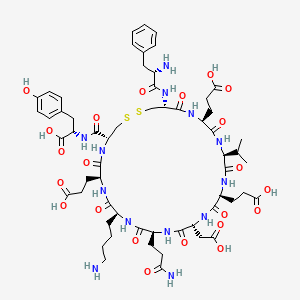
Domitroban calcium dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domitroban calcium dihydrate is a phenylsulfonylaminobicycloheptenoic acid derivative It is known for its role as a thromboxane A2 receptor antagonistIt has also been investigated for its cerebroprotective properties and its ability to inhibit proteinuria in animal models of renal injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Domitroban calcium dihydrate involves multiple steps. The process begins with the alkylation of bicyclo[2.2.1]heptan-2-one with allyl bromide and butyllithium in tetrahydrofuran (THF) to produce exo-3-allylbicyclo[2.2.1]heptan-2-one. This intermediate is then converted into the corresponding oxime using hydroxylamine. The oxime is reduced with lithium aluminum hydride (LiAlH4) in THF to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine. This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine to form a carbamic ester. The ester undergoes epoxidation with m-chloroperbenzoic acid in dichloromethane, followed by oxidation with periodic acid (HIO4) to produce an aldehyde. The aldehyde is then subjected to a Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in dimethyl sulfoxide (DMSO), followed by methylation with diazomethane (CH2N2) to form a heptenoic acid methyl ester. The ester is deprotected with trifluoroacetic acid to yield the free amino ester, which is acylated with benzenesulfonyl chloride to form a sulfonamide ester. Finally, the ester is hydrolyzed with potassium hydroxide (KOH) in methanol-water to produce Domitroban .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar multi-step organic synthesis routes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Domitroban calcium dihydrate undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to aldehydes using oxidizing agents like periodic acid.
Reduction: Reduction of oximes to amines using reducing agents like lithium aluminum hydride.
Substitution: Formation of sulfonamide esters through acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid (HIO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Acylating Agents: Benzyloxycarbonyl chloride, benzenesulfonyl chloride
Solvents: Tetrahydrofuran (THF), dichloromethane, dimethyl sulfoxide (DMSO), methanol-water mixture
Major Products Formed
The major product formed from these reactions is this compound, with various intermediates such as oximes, amines, and esters formed along the synthetic route .
Scientific Research Applications
Domitroban calcium dihydrate has been explored for various scientific research applications:
Chemistry: Used as a thromboxane A2 receptor antagonist in studies investigating the inhibition of cytokine synthesis.
Biology: Investigated for its potential cerebroprotective properties and its ability to inhibit proteinuria in animal models of renal injury.
Medicine: Explored for the treatment of asthma and allergic rhinitis, although clinical trials were discontinued.
Mechanism of Action
Domitroban calcium dihydrate exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. By inhibiting these receptors, Domitroban reduces vasoconstriction and platelet aggregation, which can be beneficial in conditions such as asthma and allergic rhinitis. The molecular targets involved include thromboxane A2 receptors, and the pathways affected involve the inhibition of thromboxane A2-mediated signaling .
Comparison with Similar Compounds
Domitroban calcium dihydrate can be compared with other thromboxane A2 receptor antagonists such as:
OKY046: A thromboxane A2 synthase inhibitor.
Ramatoroban (Bay U3405): A potent and long-lasting inhibitor of thromboxane A2 agonist U46619.
Domitroban is unique in its structure as a phenylsulfonylaminobicycloheptenoic acid derivative, which contributes to its potency and specificity as a thromboxane A2 receptor antagonist .
Properties
CAS No. |
1304144-59-9 |
|---|---|
Molecular Formula |
C40H60CaN2O12S2 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
calcium;(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoate;tetrahydrate |
InChI |
InChI=1S/2C20H27NO4S.Ca.4H2O/c2*22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17;;;;;/h2*1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23);;4*1H2/q;;+2;;;;/p-2/b2*6-1-;;;;;/t2*15-,16+,18+,20+;;;;;/m11...../s1 |
InChI Key |
JAXFKSJFRIXGQJ-DMIDHIQXSA-L |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].C1[C@H]2[C@@H]([C@H]([C@@H](C1)C2)NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)[O-].O.O.O.O.[Ca+2] |
Canonical SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)[O-].O.O.O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
